molecular formula C16H19N3O3S2 B4726484 N-(2-pyridinylmethyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

N-(2-pyridinylmethyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4726484
M. Wt: 365.5 g/mol
InChI Key: MYUIYDGKWUYCCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-pyridinylmethyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide and similar compounds involves multiple steps, including the reaction of amino-thieno pyridines with dimethylformamide/phosphoroxide chloride or amines, leading to various derivatives with antianaphylactic activity. This process demonstrates the compound's complex synthesis pathway, which can be tailored to produce specific derivatives with desired biological activities (Wagner et al., 1993).

Molecular Structure Analysis

The molecular structure of this compound is intricate, with specific functional groups contributing to its chemical behavior. Studies on similar compounds have utilized various analytical techniques, such as X-ray diffraction, to elucidate their molecular structures, providing insights into how these structures affect their chemical properties and biological activities. For instance, the crystal structure and density functional theory (DFT) studies reveal the physicochemical properties and the electrostatic potential of the compounds, offering a deep understanding of their reactivity and interactions with biological targets (Ban et al., 2023).

Chemical Reactions and Properties

The chemical reactions involving this compound are diverse, ranging from acylation, sulfonylation to cyclization reactions. These reactions not only expand the chemical versatility of the compound but also modify its biological activity. For example, the electrophile-induced dearomatizing cyclization of N-alkenyl pyridinecarboxamides results in spirocyclic dihydropyridines, highlighting the compound's potential for creating structurally diverse and biologically active molecules (Senczyszyn et al., 2013).

properties

IUPAC Name

N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c20-16(18-11-14-6-1-2-8-17-14)13-5-3-9-19(12-13)24(21,22)15-7-4-10-23-15/h1-2,4,6-8,10,13H,3,5,9,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUIYDGKWUYCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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